Cas no 1806275-28-4 (5-Difluoromethoxy-2-fluoro-3-formylpyridine)

5-Difluoromethoxy-2-fluoro-3-formylpyridine 化学的及び物理的性質
名前と識別子
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- 5-Difluoromethoxy-2-fluoro-3-formylpyridine
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- MDL: MFCD28789489
- インチ: 1S/C7H4F3NO2/c8-6-4(3-12)1-5(2-11-6)13-7(9)10/h1-3,7H
- InChIKey: TVORSGBNGPMOCP-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=O)C=C(C=N1)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- トポロジー分子極性表面積: 39.2
5-Difluoromethoxy-2-fluoro-3-formylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 142615-1g |
5-Difluoromethoxy-2-fluoro-3-formylpyridine, 95% |
1806275-28-4 | 95% | 1g |
$4998.00 | 2023-09-07 |
5-Difluoromethoxy-2-fluoro-3-formylpyridine 関連文献
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5-Difluoromethoxy-2-fluoro-3-formylpyridineに関する追加情報
5-Difluoromethoxy-2-fluoro-3-formylpyridine: A Comprehensive Overview
The compound with CAS No 1806275-28-4, commonly referred to as 5-Difluoromethoxy-2-fluoro-3-formylpyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethoxy group at the 5-position, a fluoro group at the 2-position, and a formyl group at the 3-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 5-Difluoromethoxy-2-fluoro-3-formylpyridine in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. The presence of electron-withdrawing groups like the difluoromethoxy and fluoro substituents enhances the molecule's ability to interact with biological targets, making it a promising candidate for anti-inflammatory and antiviral agents. Furthermore, its formyl group provides a versatile site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.
In addition to its pharmacological applications, 5-Difluoromethoxy-2-fluoro-3-formylpyridine has been investigated for its role in materials science. The compound's aromaticity and substituent effects make it an ideal candidate for use in organic electronics. Recent research has demonstrated its potential as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The molecule's ability to undergo various chemical transformations, including cyclization and cross-coupling reactions, further underscores its versatility in material synthesis.
The synthesis of 5-Difluoromethoxy-2-fluoro-3-formylpyridine involves a multi-step process that typically begins with the preparation of intermediates such as difluoromethoxy precursors and pyridine derivatives. Advanced techniques like Suzuki-Miyaura coupling and Friedel-Crafts acylation are often employed to achieve high yields and selectivity. Recent advancements in catalytic methods have also enabled more efficient pathways for constructing this compound, reducing production costs and environmental impact.
From an environmental standpoint, 5-Difluoromethoxy-2-fluoro-3-formylpyridine exhibits favorable biodegradation properties under controlled conditions. Studies have shown that its metabolic pathways involve oxidative cleavage of the formyl group and hydrolysis of the difluoromethoxy substituent, leading to non-toxic byproducts. This makes it a safer alternative compared to other fluorinated compounds that may persist in the environment.
In conclusion, 5-Difluoromethoxy-2-fluoro-3-formylpyridine (CAS No 1806275-28-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and related fields.
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